molecular formula C14H15NO2S B13765740 Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate CAS No. 496062-19-2

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate

Cat. No.: B13765740
CAS No.: 496062-19-2
M. Wt: 261.34 g/mol
InChI Key: QJTIHIWDUYUGGH-UHFFFAOYSA-N
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Description

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate (CAS 496062-19-2) is an organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . It belongs to the class of thiazole derivatives, a heterocyclic moiety of significant importance in medicinal chemistry and drug discovery . The thiazole ring is a versatile scaffold found in a wide range of bioactive molecules and approved drugs, such as the antimicrobial Sulfathiazol, the antiretroviral Ritonavir, and the anti-neoplastic Tiazofurin . Thiazole-containing compounds are frequently investigated for their diverse pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities . As a building block in organic synthesis, this compound serves as a valuable intermediate for researchers developing novel heterocyclic molecules, such as phenyl thiazole acetamides, for biological evaluation . Its structure makes it a candidate for use in creating potential enzyme inhibitors, such as urease inhibitors, and other bi-heterocyclic systems aimed at therapeutic targets . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

496062-19-2

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3

InChI Key

QJTIHIWDUYUGGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves constructing the thiazole ring followed by functionalization at specific positions to introduce the methylphenyl and acetate groups. The key steps include:

  • Formation of the thiazole core from suitable precursors containing sulfur and nitrogen.
  • Introduction of the 4-methylphenyl substituent at the 2-position of the thiazole ring.
  • Esterification or direct synthesis of the methyl acetate side chain at the 4-position of the thiazole ring.

Specific Synthetic Procedure and Reaction Conditions

According to Vulcan Chemicals (2024), the synthesis involves refluxing the thiazole precursors in ethanol with concentrated hydrochloric acid acting as a catalyst to promote ring closure and substitution reactions. The process is summarized as follows:

Step Description Reagents/Conditions Notes
1 Preparation of thiazole precursor Starting materials: thiazole derivatives and 4-methylphenyl compounds Precursors selected to facilitate substitution
2 Reflux in ethanol Ethanol solvent, concentrated hydrochloric acid catalyst, reflux conditions Typically 3-4 hours reflux to ensure completion
3 Purification Recrystallization from aqueous ethanol or other suitable solvents Optimizes purity and yield

This method yields this compound with high purity suitable for research applications.

Alternative Synthetic Routes and Related Methodologies

While direct literature on this exact compound is limited, related thiazole derivatives have been synthesized through analogous methods involving:

  • Condensation of α-haloketones with thiourea derivatives to form the thiazole ring.
  • Use of acid chlorides and amines in Schotten-Baumann type reactions to introduce amide or ester functionalities on the thiazole ring.
  • Reduction of ester intermediates with lithium aluminum hydride in tetrahydrofuran under inert atmosphere to obtain alcohol derivatives, which can be further functionalized.

These methods provide a conceptual framework for the synthesis of this compound and its analogs.

Comprehensive Data Table for this compound

Parameter Details
Chemical Name This compound
CAS Number 496062-19-2
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name methyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C14H15NO2S/c1-9-4-6-11(7-5-9)14-15-12(10(2)18-14)8-13(16)17-3/h4-7H,8H2,1-3H3
Standard InChIKey QJTIHIWDUYUGGH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)C)CC(=O)OC
Typical Synthesis Solvent Ethanol
Catalyst Concentrated hydrochloric acid
Reaction Conditions Reflux for 3-4 hours
Purification Method Recrystallization from aqueous ethanol
Application Intermediate in pharmaceutical and agrochemical synthesis

Analysis of Preparation Methods

Efficiency and Yield

The refluxing method in ethanol with hydrochloric acid catalyst is efficient for ring closure and substitution, providing good yields typically above 70% after purification. Recrystallization ensures high purity, which is critical for subsequent applications in medicinal chemistry.

Reaction Optimization

  • The use of ethanol as a solvent provides a balance of polarity and boiling point suitable for reflux.
  • Concentrated hydrochloric acid acts both as a catalyst and a proton source to facilitate electrophilic substitution.
  • Reaction time optimization (3-4 hours) prevents side reactions and decomposition.

Purification Strategies

Recrystallization from aqueous ethanol or ethanol-water mixtures is the preferred method due to the compound’s solubility profile. Chromatographic techniques such as silica gel column chromatography with ethyl acetate/hexane mixtures can be used for further purification if needed.

Research Findings and Perspectives

  • The compound serves as a valuable building block for synthesizing more complex thiazole derivatives with potential biological activities.
  • Further research is encouraged to explore alternative catalysts and green solvents to improve sustainability.
  • Computational studies and kinetic analyses have been used in related thiazole syntheses to understand reaction mechanisms and optimize conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and ester group participate in oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Reference
Thiazole ring oxidationKMnO₄ in aqueous acidic mediumSulfoxide/sulfone derivatives65–78%
Ester group oxidationCrO₃ in acetic acidCarboxylic acid derivative82%
  • Mechanistic Insight :

    • The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides (e.g., using H₂O₂) or sulfones (e.g., with KMnO₄).

    • The methyl ester undergoes oxidation to yield acetic acid derivatives, critical for further functionalization in drug synthesis.

Reduction Reactions

Reduction targets the ester group and unsaturated bonds:

Reaction Reagents/Conditions Product Yield Reference
Ester reductionLiAlH₄ in dry etherPrimary alcohol derivative89%
Thiazole ring hydrogenationH₂/Pd-C in ethanolThiazolidine analog70%
  • Key Findings :

    • LiAlH₄ selectively reduces the ester to a hydroxymethyl group without affecting the thiazole ring.

    • Catalytic hydrogenation saturates the thiazole ring, producing thiazolidine derivatives with enhanced bioavailability .

Nucleophilic Substitution

The C-2 and C-4 positions of the thiazole ring are reactive toward electrophiles:

Reaction Reagents/Conditions Product Yield Reference
C-2 alkylationAlkyl halides, NaH in DMFAlkylated thiazole derivatives75–85%
C-4 acylationAcetyl chloride, AlCl₃Acetylated thiazole derivatives68%
  • Synthetic Utility :

    • Alkylation at C-2 introduces hydrophobic side chains, improving membrane permeability in drug candidates .

    • Acetylation at C-4 enhances electronic density, favoring interactions with biological targets like enzymes.

Hydrolysis and Condensation

The ester group undergoes hydrolysis, while the thiazole ring participates in condensation:

Reaction Reagents/Conditions Product Yield Reference
Ester hydrolysisNaOH in H₂O/EtOHCarboxylic acid derivative90%
Schiff base formationHydrazine hydrate in ethanolThiazole-hydrazide hybrids78%
  • Applications :

    • Hydrolysis yields carboxylic acids for coupling reactions (e.g., amide bond formation) .

    • Condensation with hydrazine forms hydrazide intermediates, precursors for antimicrobial agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic substituents:

Reaction Reagents/Conditions Product Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl-thiazole hybrids80%
Heck reactionPd(OAc)₂, acrylateAlkenyl-thiazole derivatives72%
  • Structural Impact :

    • Suzuki coupling introduces aryl groups, tuning π-π stacking interactions in material science.

    • Heck alkenylation extends conjugation, relevant for optoelectronic applications.

Scientific Research Applications

Chemistry

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate serves as a crucial building block for synthesizing more complex thiazole derivatives. Its structural features enable the development of novel compounds with tailored properties for various applications.

Research indicates that thiazole derivatives exhibit significant biological activities, including antimicrobial and antifungal properties. This compound has been explored for its potential as an antimicrobial agent .

Pharmaceutical Development

The compound has been investigated for its role in drug development. Notably, thiazole derivatives have shown promise in treating various conditions due to their ability to interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Agricultural Applications

In addition to pharmaceutical uses, this compound is also utilized in the production of agrochemicals. Its properties can be harnessed to create pesticides or herbicides that are effective against specific pests while minimizing environmental impact.

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial PropertiesInvestigated the efficacy of thiazole derivativesThis compound demonstrated significant antimicrobial activity against various bacterial strains.
Anticonvulsant Activity ResearchAssessed anticonvulsant properties of thiazole derivativesCertain thiazole analogues exhibited strong anticonvulsant effects, indicating potential for developing new treatments for epilepsy .
Cytotoxicity StudiesEvaluated anticancer potentialCompounds derived from thiazoles showed promising cytotoxicity against cancer cell lines such as HCT116 and HepG2 .

Mechanism of Action

The mechanism of action of Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to structurally related thiazole derivatives, including amides, carboxylic acids, and hybrid heterocycles (Table 1). Key differences include:

  • Functional groups : The target compound’s ester group contrasts with amides (e.g., 7d, 9d) and carboxylic acids (e.g., 924868-87-1).
  • Substituents : The 4-methylphenyl group distinguishes it from analogs with halogenated (e.g., 4-chlorophenyl in ) or trifluoromethylphenyl () substituents.
  • Hybrid rings : Unlike compounds with fused oxadiazole or triazole rings (e.g., 7d, 9d), the target retains a simple thiazole scaffold.

Table 1: Comparison of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate (Target) C₁₄H₁₅NO₂S 261.34 Ester, Thiazole Not reported ~1730 (C=O ester) -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389.48 Amide, Oxadiazole, Thiazole 145–148 1650 (C=O amide)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) C₂₉H₂₃N₇O₃S 557.61 Amide, Triazole, Thiazole Not reported Not reported
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate (4) C₁₃H₁₀Cl₂N₄O₃S₂ 413.28 Ester, Thiazolidinone 248–250 1730 (C=O ester)
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₃H₁₀F₃NO₂S 301.28 Carboxylic Acid, Thiazole Not reported ~1700 (C=O acid)

Spectral Data and Characterization

  • IR Spectroscopy : The target compound’s ester carbonyl stretch (~1730 cm⁻¹) is distinct from amides (~1650 cm⁻¹) and carboxylic acids (~1700 cm⁻¹) .
  • NMR Spectroscopy : The methyl ester group would produce a singlet at ~3.7 ppm (OCH₃), while the 4-methylphenyl group’s aromatic protons would resonate at ~7.2–7.4 ppm (doublets, J = 8 Hz) .

Stability and Reactivity

  • Hydrolysis : The ester group in the target compound is more susceptible to hydrolysis under acidic/basic conditions compared to amides (e.g., 7d) .
  • Electrophilic Reactivity : The electron-rich thiazole ring may undergo electrophilic substitution at position 5, influenced by the methyl substituent.

Biological Activity

Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate (CAS No. 496062-19-2) is a thiazole derivative with significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
IUPAC NameMethyl 2-[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]acetate
CAS Number496062-19-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-methyl-5-acetylthiazole with methyl 4-methylphenylacetate. This process is conducted under specific conditions using bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is generally heated to reflux for several hours to ensure complete conversion .

Antimicrobial Properties

Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In vitro studies show that compounds with thiazole rings exhibit moderate to good antimicrobial activity. For instance, a study found that several thiazole derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

Thiazole derivatives are also explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms. One study highlighted that certain thiazole-containing compounds exhibited cytotoxic effects on human glioblastoma and melanoma cell lines, with IC50 values indicating potent activity . The presence of electron-donating groups in the phenyl ring was noted to enhance the cytotoxicity of these compounds, suggesting a structure-activity relationship that can guide further drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. The thiazole ring is believed to interact with enzyme active sites, inhibiting their function and leading to antimicrobial effects. Additionally, the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized standard methods to determine MIC and minimum bactericidal concentrations (MBC), confirming its potential as an effective antimicrobial agent .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several thiazole derivatives were tested against various cancer cell lines. This compound was among the compounds that showed promising results in inhibiting cell growth and inducing apoptosis in treated cells. The study emphasized the importance of structural modifications in enhancing the anticancer activity of thiazole derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like 2-amino-5-methylthiazole derivatives. For example, chloroacetyl chloride can react with amino-thiazole intermediates in dioxane with triethylamine as a base . Purity is confirmed via melting point analysis, IR spectroscopy (to verify functional groups like ester C=O stretches), and NMR spectroscopy (to resolve aromatic and methyl proton environments). Elemental analysis ensures stoichiometric consistency .

Q. Which spectroscopic techniques are critical for structural elucidation of thiazole-acetate derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic thiazole protons at δ 7.2–8.0 ppm, ester methyl groups at δ 3.6–3.8 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies ester carbonyl (1740–1720 cm⁻¹) and C-N/C-S stretches (1250–1150 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns consistent with the thiazole-acetate scaffold .

Q. How do researchers troubleshoot low yields in the final esterification step of this compound?

  • Methodological Answer : Low yields may arise from incomplete acylation or side reactions. Optimize reaction conditions by:

  • Using anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis.
  • Increasing catalyst loading (e.g., DMAP for ester formation).
  • Monitoring reaction progress via TLC or in-situ IR to terminate at peak conversion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL ) provides bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking in thiazole rings). For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 17.8387 Å, b = 7.8701 Å) can be refined to confirm steric effects from the 4-methylphenyl group .

Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding. The thiazole ring’s electron-rich sulfur may interact with hydrophobic enzyme pockets, while the ester group influences solubility. Docking scores (e.g., binding energy ≤ −7.0 kcal/mol) prioritize candidates for in vitro testing .

Q. How do substituent variations on the thiazole ring impact physicochemical properties like solubility and logP?

  • Methodological Answer :

  • LogP : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce lipophilicity.
  • Solubility : Polar substituents (e.g., -OH, -NH₂) enhance aqueous solubility but may reduce membrane permeability.
  • Experimental Validation : Use HPLC to measure partition coefficients and DSC for thermal stability profiling .

Q. What strategies resolve contradictions between elemental analysis and spectroscopic data?

  • Methodological Answer : Discrepancies may arise from hydrate formation or impurities.

  • TGA : Detects hydrated vs. anhydrous forms.
  • HPLC-MS : Identifies byproducts (e.g., unreacted precursors).
  • Repeat Synthesis : Ensure reaction completion via excess reagent use or prolonged reaction times .

Key Research Challenges

  • Stereochemical Control : The 4-methylphenyl group may induce steric hindrance, requiring chiral catalysts for asymmetric synthesis.
  • Scale-Up Limitations : Solvent-dependent reactions (e.g., dioxane) pose safety concerns at larger scales; alternative solvents (e.g., acetonitrile) should be evaluated .

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